N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
“N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base.
Thiazole Formation: The thiazole ring is synthesized separately through a condensation reaction involving a thioamide and a haloketone.
Coupling Reaction: The benzylated piperidine and the thiazole derivative are coupled using a suitable coupling agent to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group or other reducible functional groups.
Substitution: The compound can undergo substitution reactions, especially at the benzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of “N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide” involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors in the nervous system, leading to modulation of neurotransmitter release.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide
- N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
- N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Uniqueness
The uniqueness of “N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide” lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C24H27N3OS |
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Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C24H27N3OS/c1-18-7-9-20(10-8-18)24-26-22(17-29-24)15-23(28)25-21-11-13-27(14-12-21)16-19-5-3-2-4-6-19/h2-10,17,21H,11-16H2,1H3,(H,25,28) |
InChI Key |
BZESJVQVPAZDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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